![molecular formula C16H16N4O3 B15211841 5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 830334-17-3](/img/structure/B15211841.png)
5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and have diverse biological activities.
1,3,4-Oxadiazole Derivatives: Other derivatives of oxadiazole share similar structural features and are used in various applications.
Uniqueness
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the oxadiazole ring and the dimethoxyphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
830334-17-3 |
|---|---|
Formule moléculaire |
C16H16N4O3 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
5-[2-(3,5-dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H16N4O3/c1-21-11-7-10(8-12(9-11)22-2)18-14-6-4-3-5-13(14)15-19-20-16(17)23-15/h3-9,18H,1-2H3,(H2,17,20) |
Clé InChI |
NSARQTJBJYBFKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC2=CC=CC=C2C3=NN=C(O3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
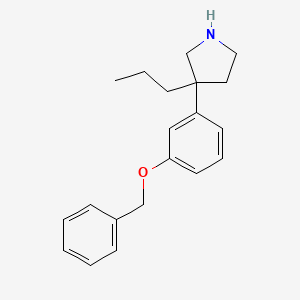
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
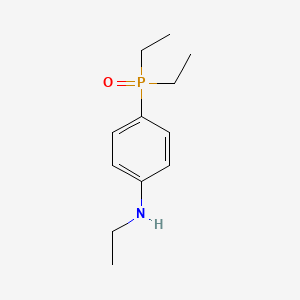
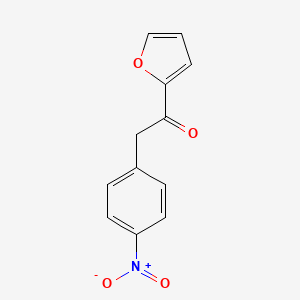
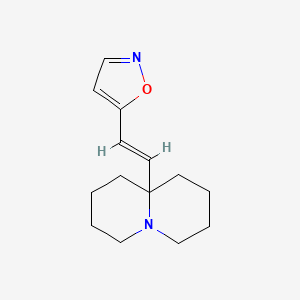
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
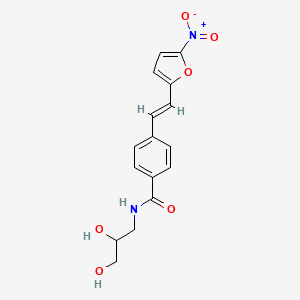
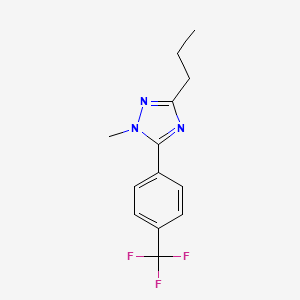
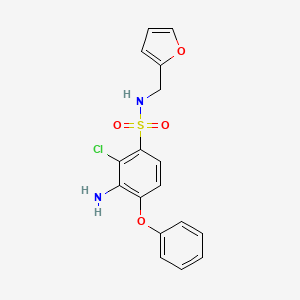

![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
